molecular formula C20H20N6O3 B2825238 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 941971-12-6

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2825238
CAS RN: 941971-12-6
M. Wt: 392.419
InChI Key: PHPMIGXEYRQNBB-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
BenchChem offers high-quality N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazolo[3,4-d]pyrimidine Derivatives in Medical Chemistry

Pyrazolo[3,4-d]pyrimidine derivatives, which include compounds structurally related to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, have been actively studied in medicinal chemistry. For instance, these derivatives have shown promise as histamine H4 receptor ligands with anti-inflammatory and antinociceptive activities in animal models, suggesting their potential for pain treatment (Altenbach et al., 2008).

Pyrazolo[3,4-d]pyrimidine Analogues in Antitumor Research

Research into pyrazolo[3,4-d]pyrimidine analogues has also uncovered their potential in antitumor applications. Certain analogues have demonstrated in vitro cell growth inhibitory activity, indicating their potential as therapeutic agents in cancer treatment (Taylor & Patel, 1992).

Potential in Antibacterial and Antimicrobial Applications

The pyrazolo[3,4-d]pyrimidine structure has been explored for its potential in antimicrobial applications as well. Compounds derived from this chemical structure have shown varying degrees of antimicrobial activity, with certain derivatives demonstrating notable efficacy against specific microorganisms (Deohate & Palaspagar, 2020).

Pyrazolo[3,4-d]pyrimidine in Adenosine Receptor Affinity Studies

These compounds have also been investigated for their affinity to adenosine receptors. Research has shown that pyrazolo[3,4-d]pyrimidine derivatives can interact with adenosine receptors, suggesting potential therapeutic uses in conditions influenced by these receptors (Harden, Quinn & Scammells, 1991).

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-11-15(12-7-5-6-8-14(12)23-11)16(27)18(28)24-25-10-21-17-13(19(25)29)9-22-26(17)20(2,3)4/h5-10,23H,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPMIGXEYRQNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NN3C=NC4=C(C3=O)C=NN4C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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